ethyl 2-oxo-7-propan-2-yl-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 2-oxo-7-propan-2-yl-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound featuring a triazatricyclic core with multiple functional groups, including a thiophene ring
Preparation Methods
The synthesis of ethyl 2-oxo-7-propan-2-yl-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, typically starting with the preparation of the triazatricyclic core. Common synthetic routes include condensation reactions, cyclization, and functional group modifications. Industrial production methods may involve the use of microwave irradiation and specific catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens
Scientific Research Applications
Ethyl 2-oxo-7-propan-2-yl-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its complex structure and functional groups.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. The thiophene ring and triazatricyclic core can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and triazatricyclic compounds. Compared to these, ethyl 2-oxo-7-propan-2-yl-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications . Similar compounds include:
- Thiophene-based drugs like suprofen and articaine.
- Triazatricyclic compounds used in medicinal chemistry .
Properties
Molecular Formula |
C22H20N4O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 2-oxo-7-propan-2-yl-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C22H20N4O4S/c1-4-30-22(29)15-12-14-18(23-17-9-5-6-10-25(17)21(14)28)26(13(2)3)19(15)24-20(27)16-8-7-11-31-16/h5-13H,4H2,1-3H3 |
InChI Key |
YXVDSSWPQNHXCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CS4)C(C)C |
Origin of Product |
United States |
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